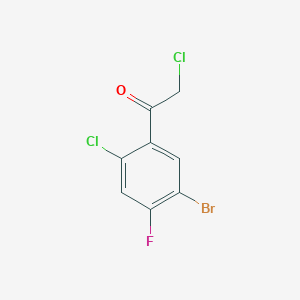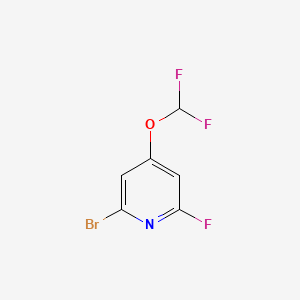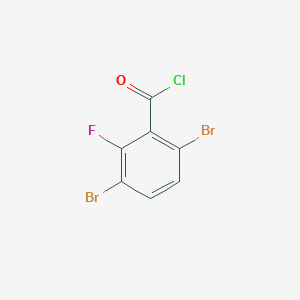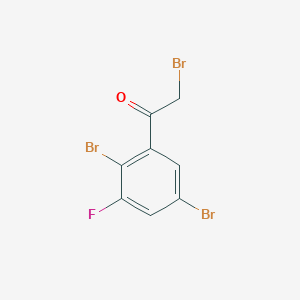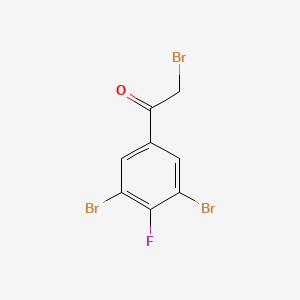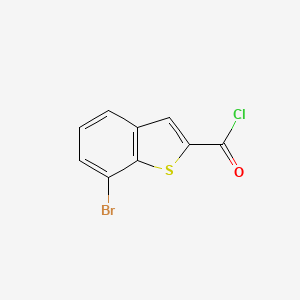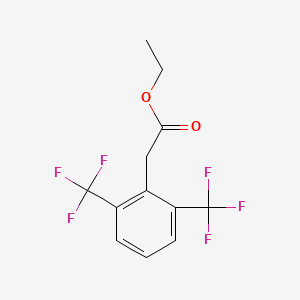
5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
描述
5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and multiple trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions, often involving halogenation and subsequent substitution reactions.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Formation of the Pyrazole Ring: The pyrazole ring is formed through condensation reactions involving hydrazines and 1,3-diketones.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore. The trifluoromethyl groups enhance the metabolic stability and bioavailability of drug candidates. It is studied for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides, fungicides, and insecticides. The compound’s stability and reactivity make it a valuable component in developing new agrochemical products.
作用机制
The mechanism of action of 5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl groups can enhance binding affinity to target proteins, increasing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- 5-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 5-(3-chloro-2-oxo-5-(difluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of multiple trifluoromethyl groups, which significantly influence its chemical properties and biological activity. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
5-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF6N3O2/c1-21-9(6(4-23)8(20-21)12(17,18)19)22-3-5(11(14,15)16)2-7(13)10(22)24/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFTCXCCYBLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)N2C=C(C=C(C2=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107853 | |
| Record name | 5-[3-Chloro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823188-14-2 | |
| Record name | 5-[3-Chloro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823188-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-Chloro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


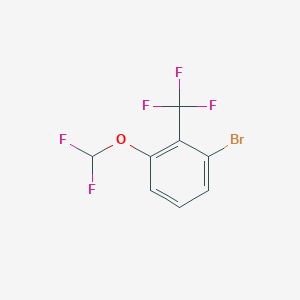
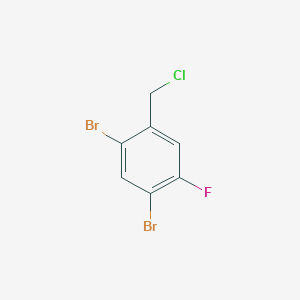
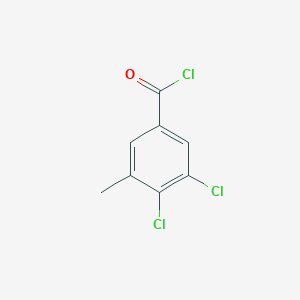
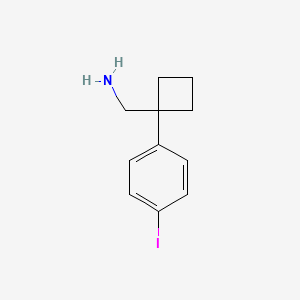
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)

